A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the molecule's identity, structure, spectroscopic profile, and core physicochemical characteristics. Furthermore, it presents detailed experimental protocols for property determination and contextualizes the compound's relevance within the broader landscape of drug discovery, leveraging the strategic importance of the pyridin-4-ol scaffold.
Introduction: The Pyridin-4-ol Scaffold in Modern Drug Discovery
The pyridine ring system is one of the most prolific heterocyclic scaffolds in pharmaceutical science, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for a phenyl ring, which can favorably modulate properties like solubility and metabolic stability.[3] Specifically, pyridin-4-ol and its tautomeric form, pyridin-4(1H)-one, are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active agents.[3] These structures are pivotal in designing molecules for diverse therapeutic targets, including kinases, chemokine receptors, and various enzymes.[3][4][5]
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a functionalized derivative within this class. Its structure combines the core pyridin-4-ol ring with a hydroxymethyl group and a benzyloxy substituent. These additions provide multiple points for further chemical modification, making it a versatile intermediate for library synthesis, while also influencing its intrinsic physicochemical properties. Understanding these properties is a critical first step in the rational design of novel therapeutics, as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of this compound from a drug development perspective.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise identity. 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. Spectroscopic and theoretical data suggest that the pyridone form is generally more stable.[3]
The key identifiers for this compound are summarized below.
| Identifier | Data | Source(s) |
| Chemical Name | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol | [6][] |
| Synonym/Tautomer | 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | [8][9] |
| CAS Number | 165948-37-8 (ol form); 59281-14-0 (one form) | [][8][10] |
| Molecular Formula | C₁₃H₁₃NO₃ | [6][][8] |
| Molecular Weight | 231.25 g/mol | [][8] |
| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |
| InChI Key | IWJLZADTSIIYBX-UHFFFAOYSA-N | [] |
| SMILES | C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | [] |
Core Physicochemical Properties
The physicochemical properties of a compound are the primary determinants of its behavior in both in vitro and in vivo systems. These parameters are essential for formulation development, predicting bioavailability, and understanding potential liabilities.
| Property | Value | Significance in Drug Development | Source(s) |
| Appearance | Light brown solid | Indicates purity and handling requirements. | [8] |
| Boiling Point | 463.4°C at 760 mmHg | High boiling point suggests low volatility and strong intermolecular forces. | [10] |
| Density | 1.27 g/cm³ | Useful for formulation, processing, and packaging calculations. | [10] |
| LogP (Octanol/Water) | 1.446 | Suggests a balance between hydrophilicity and lipophilicity, a favorable range for oral bioavailability. | [10] |
| Polar Surface Area (PSA) | 62.32 Ų | This value is well within the desirable range (<140 Ų) for good cell membrane permeability. | [10] |
| Flash Point | 234°C | High flash point indicates low flammability under standard lab conditions. | [10] |
| Refractive Index | 1.618 | A fundamental optical property used in quality control and characterization. | [10] |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is invaluable for elucidating the hydrogen framework of a molecule. The spectrum for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one provides clear, assignable signals.
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Spectrum Details: 300 MHz in DMSO-d₆[8]
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Interpretation:
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δ 11.08 (br s, 1H): This broad singlet corresponds to the acidic proton of the N-H group in the pyridone tautomer, confirming its presence in solution.
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δ 7.51-7.28 (m, 6H): This multiplet represents the five protons of the phenyl ring on the benzyloxy group and the C6-H proton on the pyridine ring.
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δ 6.16 (br s, 1H): A broad singlet likely corresponding to the C3-H proton on the pyridine ring.
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δ 5.56 (br s, 1H): This signal is attributed to the hydroxyl proton of the CH₂OH group.
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δ 5.01 (s, 2H): A sharp singlet for the two benzylic protons (O-CH₂-Ph).
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δ 4.34 (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group (C-CH₂-OH).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Technique: LC-MS[8]
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Result: (M-H)⁻ = 232 (Note: The source reports (M-H)⁺ = 232, which is likely a typographical error and should be interpreted as the deprotonated molecule in negative ion mode or, more plausibly, the protonated molecule (M+H)⁺ in positive ion mode, consistent with the molecular weight of 231.25).[8] This result confirms the mass of the parent molecule.
Synthesis and Purification
Understanding the synthesis of a compound is crucial for ensuring its quality, scalability, and cost-effectiveness. A common and efficient route to synthesize 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one has been reported.[8]
Synthetic Scheme
The synthesis involves the conversion of a pyran-4-one precursor into the desired pyridin-4(1H)-one through a reaction with an ammonia source.
Caption: Synthetic workflow for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.
Step-by-Step Laboratory Protocol
This protocol is adapted from established literature procedures.[8] The causality behind each step is explained to provide field-proven insight.
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Vessel Preparation: In a suitable reaction vessel equipped with a stirrer and condenser, suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of industrial methylated spirit (IMS) and water.
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Rationale: The mixed solvent system is chosen to ensure the starting material is adequately suspended for reaction, while also being compatible with the aqueous reagent.
-
-
Reagent Addition: Heat the suspension to 70°C. Slowly add an aqueous solution of ammonium hydroxide (NH₄OH) to the vessel.
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Rationale: Slow addition at an elevated temperature controls the reaction rate and prevents potential exotherms. Ammonium hydroxide serves as the nitrogen source for the ring transformation from a pyranone to a pyridinone.
-
-
Reaction: Maintain the reaction mixture at 70°C with continuous stirring for 18 hours.
-
Rationale: The extended reaction time and consistent temperature ensure the reaction proceeds to completion, maximizing the yield.
-
-
Work-up and Isolation: After 18 hours, cool the reaction mixture to room temperature. Dilute the mixture with additional water and continue stirring for 30 minutes.
-
Rationale: Cooling and dilution cause the product, which is less soluble in the cold aqueous mixture, to precipitate out of the solution, facilitating its isolation.
-
-
Purification: Collect the resulting solid product by filtration. Wash the solid with cold water to remove any residual soluble impurities.
-
Rationale: Filtration is a standard, robust method for isolating solid products from a liquid phase. A cold water wash is effective at removing inorganic salts without significantly dissolving the desired product.
-
-
Drying: Dry the collected solid under vacuum to afford the final product as a light brown solid.
-
Rationale: Vacuum drying efficiently removes residual solvents without requiring high temperatures that could degrade the compound.
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Physicochemical Properties and Drug Development Implications
The journey of a molecule from a lab curiosity to a viable drug candidate is heavily influenced by its physicochemical properties.
Caption: Relationship between core properties and drug development potential.
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Solubility and Permeability (LogP & PSA): With a LogP of ~1.4 and a PSA of ~62 Ų, this molecule sits in a favorable region of chemical space for oral drug candidates, often referred to as "Lipinski's Rule of Five" space. The LogP suggests a good balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required to permeate cellular membranes.[10] The PSA value is well below the common upper limit of 140 Ų, indicating that passive diffusion across membranes is likely not a major obstacle.[10]
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Target Engagement (Hydrogen Bonding): The presence of the pyridone N-H, the carbonyl oxygen, and the two hydroxyl groups makes the molecule an adept hydrogen bond donor and acceptor.[3] This is a critical feature for molecular recognition and binding to biological targets like enzyme active sites or protein receptors.
Conclusion
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a well-characterized compound with a suite of physicochemical properties that make it an attractive scaffold and intermediate in drug discovery. Its balanced lipophilicity, favorable polar surface area, and rich hydrogen bonding capacity are hallmarks of a promising molecular framework. The straightforward and high-yielding synthesis further enhances its utility for researchers. This guide provides the foundational data and experimental context necessary for professionals to effectively utilize this compound in the pursuit of novel therapeutics.
References
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ChemBK. (n.d.). 5-Benzyloxy-2-hydroxymethyl-1-methyl-1H-pyridin-4-one. Retrieved January 2, 2026, from [Link]
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IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved January 2, 2026, from [Link]
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De Gruyter. (n.d.). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 2, 2026, from [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved January 2, 2026, from [Link]
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